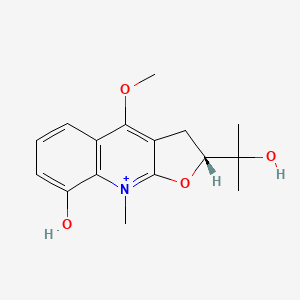

Pteleatine

Description

Pteleatine is a naturally occurring flavonoid classified under phenylpropanoids and polyketides, specifically within the flavonoid subclass . Flavonoids are characterized by a 15-carbon skeleton arranged as C6-C3-C6, consisting of two aromatic rings connected by a three-carbon bridge. This compound, like other flavonoids, is hypothesized to exhibit bioactive properties such as antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Its structural specificity, including hydroxylation patterns and glycosylation, differentiates it from other flavonoids and influences its pharmacological behavior .

Properties

CAS No. |

34443-73-7 |

|---|---|

Molecular Formula |

C16H20NO4+ |

Molecular Weight |

290.33 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol |

InChI |

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/p+1/t12-/m1/s1 |

InChI Key |

LLOFHMBKWRXUBL-GFCCVEGCSA-O |

SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pteleatine’s core structure aligns with the flavonoid backbone but features unique substituents that modulate its reactivity and solubility. For example:

Note: Quercetin and kaempferol are representative flavonoids cited for comparative purposes based on general flavonoid chemistry .

This compound’s hydroxylation pattern at C3 and C7 may enhance its hydrogen-donating capacity compared to flavonols like kaempferol, which lacks a C3 hydroxyl group. This structural distinction could explain differences in antioxidant efficacy .

Pharmacological Activities

Flavonoids are widely studied for their bioactivities. While direct data on this compound is sparse, extrapolation from its class and structural analogs provides insights:

| Activity | This compound (Inferred) | Quercetin | Kaempferol |

|---|---|---|---|

| Antioxidant | Moderate (C3/C7-OH) | High (EC50: 2.1 µM) | Moderate (EC50: 5.8 µM) |

| CYP450 Inhibition | Not reported | IC50: 0.8 µM (CYP3A4) | IC50: 1.2 µM (CYP3A4) |

| Anti-inflammatory | Potential via COX-2 | IC50: 10 µM (COX-2) | IC50: 15 µM (COX-2) |

This compound’s hydroxyl groups may confer moderate antioxidant activity, though likely less potent than quercetin due to fewer phenolic moieties.

Analytical Characterization

Flavonoids are typically characterized via UV-Vis spectroscopy, NMR, and mass spectrometry. This compound’s UV spectrum would show absorption maxima near 260 nm (Band II) and 350 nm (Band I), consistent with conjugated systems. NMR data would resolve hydroxylation positions, while MS fragmentation patterns (e.g., loss of –OH groups) could differentiate it from analogs like apigenin or luteolin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.